6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
CAS No.:
Cat. No.: VC13652447
Molecular Formula: C14H18BF4N3
Molecular Weight: 315.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BF4N3 |
|---|---|
| Molecular Weight | 315.12 g/mol |
| IUPAC Name | trifluoroborane;2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;fluoride |
| Standard InChI | InChI=1S/C14H18N3.BF3.FH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3)4;/h7-9H,4-6H2,1-3H3;;1H/q+1;;/p-1 |
| Standard InChI Key | FLSZRLIRGSGDOV-UHFFFAOYSA-M |
| SMILES | B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-] |
| Canonical SMILES | B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-] |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
The compound features a pyrrolo[2,1-c] triazolium cation paired with a tetrafluoroborate anion. The cationic core consists of a five-membered pyrrole ring fused to a triazole moiety, with a mesityl group (2,4,6-trimethylphenyl) at position 2. The bicyclic system adopts a planar conformation, stabilized by aromatic π-electron delocalization across the triazolium ring . The tetrafluoroborate anion provides charge balance and influences solubility, as evidenced by its preferential dissolution in dichloromethane and methanol .
IUPAC Nomenclature and Synonyms
The IUPAC name derives from the parent pyrrolo-triazolium system:
2-(2,4,6-Trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-4-ium tetrafluoroborate.
Common synonyms include:
Synthesis and Purification
Synthetic Route
The synthesis follows a three-step protocol optimized for triazolium salts :
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Activation of Lactam: Pyrrolidin-2-one reacts with trimethyloxonium tetrafluoroborate in anhydrous dichloromethane to form a reactive iminium intermediate.
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Hydrazine Coupling: Mesitylhydrazine undergoes nucleophilic addition to the iminium species, yielding a hydrazone intermediate.
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Cyclization and Salt Formation: Refluxing the intermediate in trimethyl orthoformate with catalytic HBF₄·Et₂O induces cyclodehydration, forming the triazolium cation. The product precipitates upon cooling and is recrystallized from dichloromethane/diethyl ether (50% yield) .
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the triazolium cation. Key bond lengths include:
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N1–C2: 1.315 Å (consistent with aromatic character)
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C7–C8: 1.465 Å (single bond between pyrrole and triazole rings).
The mesityl group exhibits rotational freedom, with dihedral angles of 12.3° relative to the triazolium plane .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3148 cm⁻¹ (C–H stretch, triazolium), 1589 cm⁻¹ (aromatic C=C), and 1028 cm⁻¹ (B–F vibration) .
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¹H NMR (400 MHz, d₆-DMSO): δ 1.94–2.08 (m, 4H, CH₂), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 4.31 (t, J = 8.0 Hz, 2H, CH₂), 6.85 (s, 2H, mesityl ArH), 10.74 (s, 1H, triazolium CH) .
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¹³C NMR: δ 18.2 (mesityl CH₃), 125.6 (triazolium C2), 138.4 (mesityl C1) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 176–180°C, with decomposition onset at 210°C. The tetrafluoroborate anion contributes to thermal stability by minimizing ionic lattice defects .
Reactivity and Catalytic Applications
N-Heterocyclic Carbene Generation
Deprotonation with strong bases (e.g., KOtBu) generates a mesoionic carbene (Figure 1):
This carbene catalyzes benzoin condensations and transesterifications, with turnover frequencies (TOF) exceeding 500 h⁻¹ in model reactions .
Equilibrium Constants in Aldehyde Adduct Formation
Kinetic studies using UV-Vis spectroscopy quantified the equilibrium constant () for carbene-aldehyde adducts:
The large reflects strong electrophilicity at the carbene center, enabling rapid substrate activation .
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